2-(4-Nitrophenyl)propanehydrazide
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Overview
Description
2-(4-Nitrophenyl)propanehydrazide is an organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 g/mol It is characterized by the presence of a nitrophenyl group attached to a propanehydrazide moiety
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dinitrophenylhydrazine are known to interact with enzymes like pentaerythritol tetranitrate reductase .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to 2-(4-nitrophenyl)propanehydrazide, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position .
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol are known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a similar class of compounds, suggests that they have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, making it potentially effective for its intended use.
Result of Action
Similar compounds such as 2,4-dinitrophenylhydrazine are known to form a precipitate when they react with aldehydes or ketones . This reaction is used as a test for the presence of the carbonyl group in aldehydes and ketones.
Biochemical Analysis
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)propanehydrazide typically involves the reaction of 4-nitrobenzaldehyde with propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to enhance the reaction rate . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-(4-Nitrophenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Nitrophenyl)propanehydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-(4-Nitrophenyl)propanehydrazide can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Both compounds contain a nitrophenyl group and a hydrazide moiety, but 2,4-dinitrophenylhydrazine has two nitro groups, making it more reactive in certain chemical reactions.
4-Nitrophenylhydrazine: This compound lacks the propane moiety, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(9(13)11-10)7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMBVKTUYHFGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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